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1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea

Crystallography Solid‑state properties Polymorph prediction

Researchers studying urea transporter pharmacology often struggle to find tool compounds with documented target engagement and atomic-level structural data. 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea fills this gap with publicly disclosed IC50 values (UT-B: 5,000 nM; UT-A1: 10,000 nM) and a single-crystal X-ray structure (P21/n, R=0.033, dihedral angle 8.70°). This diarylurea enables rigorous SAR benchmarking (Hammett σm(3-Cl)=0.37) and crystal engineering applications. Available through our validated supply network with reliable stock.

Molecular Formula C13H10ClN3O3
Molecular Weight 291.69 g/mol
Cat. No. B12006633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea
Molecular FormulaC13H10ClN3O3
Molecular Weight291.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H10ClN3O3/c14-9-2-1-3-11(8-9)16-13(18)15-10-4-6-12(7-5-10)17(19)20/h1-8H,(H2,15,16,18)
InChIKeyDFNZMXHDIVNGEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea for Preclinical Target Engagement and Physicochemical Differentiation: Procurement Guide


1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea (CAS 13142-01-3, MF C13H10ClN3O3, MW 291.69 g/mol) is an asymmetrically substituted N,N′-diarylurea bearing a meta‑chloro substituent on one phenyl ring and a para‑nitro group on the other. The compound has been resolved by single‑crystal X‑ray diffraction, providing quantitative solid‑state structural parameters including an inter‑ring dihedral angle of 8.70 (7)° and a defined hydrogen‑bonding network [1]. It is catalogued in authoritative bioactivity databases (ChEMBL/BindingDB) with experimentally determined inhibition values against the UT‑A1 and UT‑B urea transporters [2]. These orthogonal datasets—atomic‑resolution structural information and target‑based bioactivity—distinguish it from many commercially available diarylureas that lack publicly disclosed crystallographic or quantitative target‑engagement data.

Why the 3‑Chloro/4‑Nitro Substitution Pattern of 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea Cannot Be Replaced by Generic Diarylurea Analogs


The diarylurea chemotype exhibits extreme sensitivity to the position and electronic nature of aryl substituents. Shifting the chlorine atom from the meta (3‑Cl) to the para (4‑Cl) position, as in the regioisomer 1-(4-chlorophenyl)-3-(3-nitrophenyl)urea (CAS 13208-56-5), alters the molecule’s dipole moment, hydrogen‑bonding geometry, and target‑engagement profile. In the title compound, the 3‑Cl group directs the urea NH donor and influences the cyclic N–H···Onitro hydrogen‑bonding motif observed in the crystal lattice [1]. The 4‑NO2 group simultaneously serves as a strong electron‑withdrawing substituent (σp ≈ 0.78) and a hydrogen‑bond acceptor, modulating both reactivity and molecular recognition. Because commercial diarylureas—including sorafenib‑like multi‑kinase inhibitors—are typically optimized for kinase hinge‑region binding rather than urea‑transporter or crystallographic interactions, naive substitution of one analog for another risks losing the specific structural and biological signatures that define the target compound’s utility [2].

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea Versus Closest Structural Analogs


Inter‑Ring Dihedral Angle of 8.70° Provides a Quantifiable Crystallographic Fingerprint Absent in Positional Isomers

The title compound exhibits an inter‑ring dihedral angle of 8.70 (7)°, determined by single‑crystal X‑ray diffraction at 113 K in the monoclinic space group P21/n. This value indicates near‑coplanarity of the two aromatic rings, which facilitates the formation of cyclic N–H···Onitro hydrogen‑bonded chains in the solid state. In contrast, the positional isomer 1-(4-chlorophenyl)-3-(3-nitrophenyl)urea (CAS 13208-56-5) has no published single‑crystal structure, precluding direct comparison of its solid‑state conformation. The absence of crystallographic data for the regioisomer means that any procurement decision relying on solid‑state behavior (e.g., solubility, mechanical stability, formulation) must favor the title compound, for which quantitative structural parameters are available [1].

Crystallography Solid‑state properties Polymorph prediction

Urea Transporter UT‑B Inhibition with an IC50 of 5,000 nM Establishes a Distinct Biological Fingerprint Relative to Kinase‑Focused Diarylureas

In a fluorescence‑based assay using MDCK cells expressing rat UT‑B, 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea inhibited urea transport with an IC50 of 5,000 nM (5.0 µM) after 15 min incubation [1]. Against the closely related isoform UT‑A1, the compound exhibited an IC50 of 10,000 nM, indicating approximately 2‑fold selectivity for UT‑B over UT‑A1. By comparison, the positional isomer 1-(4-chlorophenyl)-3-(3-nitrophenyl)urea has only been reported with an IC50 of ~225 µM against the MCF‑7 breast cancer cell line—a cytotoxicity readout that is mechanistically unrelated to urea‑transporter inhibition and reflects a different biological profile . While sorafenib (a prototypical diarylurea multi‑kinase inhibitor) targets Raf/VEGFR kinases with nanomolar potency, it lacks reported activity against urea transporters. Thus, when the experimental objective involves modulation of urea transport rather than kinase signaling, the title compound provides a mechanistically relevant tool that cannot be replaced by kinase‑biased analogs.

Urea transporter UT‑B Ion transport

Predicted logP of 4.35 Differentiates Lipophilicity from the 4‑Cl/3‑NO2 Positional Isomer, Influencing Permeability and Formulation Strategy

The ACD/Labs predicted logP for 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea is 4.35 (ACD/LogP) or 4.56 (alternative algorithm), with a logD at pH 5.5 of 4.12 . The positional isomer 1-(4-chlorophenyl)-3-(3-nitrophenyl)urea has a predicted logP of approximately 3.95 (ACD/Labs Percepta estimate), reflecting the impact of substituent positioning on overall hydrophobicity. This ~0.4–0.6 log unit difference corresponds to a ~2.5–4‑fold difference in octanol‑water partition coefficient, which can significantly affect membrane permeability, protein binding, and formulation requirements. The title compound’s higher lipophilicity may confer advantages in passive membrane permeation assays, while the isomer’s lower logP may favor aqueous solubility. These computationally derived values are consistent with the distinct hydrogen‑bonding patterns observed crystallographically [1].

Lipophilicity ADME prediction Formulation

Meta‑Chloro Substituent Imparts a Distinct Electronic Profile (σm = 0.37) Compared to Para‑Chloro (σp = 0.23), Influencing Urea NH Acidity and Hydrogen‑Bond Donor Strength

The Hammett substituent constant for a meta‑chloro group (σm = 0.37) is significantly larger than that for a para‑chloro group (σp = 0.23), indicating that the 3‑Cl substituent exerts a stronger electron‑withdrawing inductive effect on the urea NH proton. This enhanced acidity is reflected in the crystallographically observed N–H···Onitro hydrogen‑bonding network, where both urea NH donors engage the nitro oxygen of an adjacent molecule [1]. In the 4‑Cl/3‑NO2 isomer, the chlorine is positioned para to the urea linkage, weakening its inductive influence on the urea NH and potentially altering both hydrogen‑bond strength and target‑binding geometry. While no direct pKa measurement for the urea NH in either compound has been reported, the Hammett constants provide a quantitative framework for predicting relative hydrogen‑bond donor capacity. This class‑level inference is supported by the observation that 3‑chlorophenyl‑substituted diarylureas generally exhibit different kinase‑inhibition profiles than their 4‑chlorophenyl counterparts in published SAR series [2].

Physical organic chemistry Hammett analysis SAR

Application Scenarios Where 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea Provides Demonstrable Advantage Over Common Analogs


Urea Transporter Pharmacology: A Characterized UT‑B/UT‑A1 Inhibitor for Renal Physiology Studies

Investigators studying urea‑transporter (UT‑B and UT‑A1) pharmacology can use the title compound as a tool inhibitor with publicly disclosed IC50 values (UT‑B: 5,000 nM; UT‑A1: 10,000 nM) in MDCK cell‑based fluorescence assays [1]. In contrast, sorafenib and other common kinase‑biased diarylureas lack annotated UT‑B/UT‑A1 activity, while the positional isomer 1-(4-chlorophenyl)-3-(3-nitrophenyl)urea has only been characterized in a cytotoxicity context (MCF‑7 IC50 ≈ 225 µM) and offers no urea‑transporter data [2]. This makes the title compound one of the few commercially available diarylureas suitable for probing urea‑transport mechanisms in renal or erythrocyte models.

Solid‑State and Crystal Engineering: A Structurally Resolved Diarylurea with Defined Hydrogen‑Bonding Topology

The title compound’s single‑crystal structure (monoclinic P21/n, R = 0.033, dihedral angle = 8.70°) provides atomic‑level detail of its cyclic N–H···Onitro hydrogen‑bonded chain motif [1]. This quantitative structural information supports co‑crystal design, polymorph prediction, and computational modeling of solid‑state properties. By contrast, no crystal structure is publicly available for the 4‑Cl/3‑NO2 regioisomer, limiting its utility in crystal‑engineering applications where hydrogen‑bond geometry and packing forces must be known a priori.

Lipophilicity‑Dependent Permeability Screening: A Higher‑logP Diarylurea for Caco‑2 and PAMPA Studies

With a predicted ACD/LogP of 4.35 (logD at pH 5.5 = 4.12), the title compound is more lipophilic than its 4‑Cl/3‑NO2 isomer (logP ≈ 3.95) [1]. This ~0.4 log unit difference corresponds to a ~2.5‑fold higher octanol‑water partition, making the 3‑Cl/4‑NO2 compound a preferred candidate for laboratories evaluating the relationship between substituent positioning and passive membrane permeability using Caco‑2 monolayers or parallel artificial membrane permeability assays (PAMPA).

Structure‑Activity Relationship (SAR) Reference Point for Halogen‑Position Effects in Diarylurea Series

The title compound serves as a defined reference point in SAR studies exploring the impact of halogen substitution pattern on biological activity and physicochemical properties. Its quantitative data—including Hammett σm(3‑Cl) = 0.37, crystallographic dihedral angle, and UT‑B IC50—allow researchers to benchmark the effects of meta‑ vs. para‑chloro substitution [1]. This contrasts with uncharacterized or sparsely annotated diarylureas from general chemical suppliers, which lack the multi‑parametric data needed for rigorous SAR interpretation [2].

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